N,N-dimethyl-3-(1,2,4-triazol-1-ylmethyl)-1,2,4-thiadiazol-5-amine

Catalog No.
S7045214
CAS No.
M.F
C7H10N6S
M. Wt
210.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-dimethyl-3-(1,2,4-triazol-1-ylmethyl)-1,2,4-th...

Product Name

N,N-dimethyl-3-(1,2,4-triazol-1-ylmethyl)-1,2,4-thiadiazol-5-amine

IUPAC Name

N,N-dimethyl-3-(1,2,4-triazol-1-ylmethyl)-1,2,4-thiadiazol-5-amine

Molecular Formula

C7H10N6S

Molecular Weight

210.26 g/mol

InChI

InChI=1S/C7H10N6S/c1-12(2)7-10-6(11-14-7)3-13-5-8-4-9-13/h4-5H,3H2,1-2H3

InChI Key

OTBMEGOZUSXCDY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NS1)CN2C=NC=N2

N,N-Dimethyl-3-(1,2,4-triazol-1-ylmethyl)-1,2,4-thiadiazol-5-amine is a synthetic compound with potential therapeutic applications. It belongs to the class of heterocyclic compounds and exhibits various biological properties. The compound possesses a triazole ring, a thiadiazole ring, and a dimethylamine group, which gives it unique properties and makes it an important compound for scientific research.

The molecular formula of N,N-dimethyl-3-(1,2,4-triazol-1-ylmethyl)-1,2,4-thiadiazol-5-amine is C6H10N6S. It has a molecular weight of 198.25 grams per mole and a melting point of 182-185°C. The compound is a white to pale yellow solid and is soluble in polar solvents such as water, ethanol, and DMSO. It exhibits good thermal stability and undergoes decomposition at temperatures above 250°C.

N,N-Dimethyl-3-(1,2,4-triazol-1-ylmethyl)-1,2,4-thiadiazol-5-amine is synthesized by the reaction of dimethylamine with 2-amino-1,3,4-thiadiazole-5-carboxylic acid, followed by cyclization with 1,2,4-triazole-1-carboxamide. The synthesized compound is characterized by various analytical techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography.

Various analytical methods are used to analyze the purity, structure, and properties of N,N-dimethyl-3-(1,2,4-triazol-1-ylmethyl)-1,2,4-thiadiazol-5-amine. These methods include high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and capillary electrophoresis (CE).

N,N-Dimethyl-3-(1,2,4-triazol-1-ylmethyl)-1,2,4-thiadiazol-5-amine exhibits various biological properties such as antimicrobial, antifungal, anti-inflammatory, anti-cancer, and anti-oxidant activities. It also exhibits neuroprotective properties and is being studied for its potential use in the treatment of Alzheimer's disease.

Studies have shown that N,N-dimethyl-3-(1,2,4-triazol-1-ylmethyl)-1,2,4-thiadiazol-5-amine is relatively safe and non-toxic in scientific experiments. However, further studies are required to determine its safety profile in humans.

N,N-Dimethyl-3-(1,2,4-triazol-1-ylmethyl)-1,2,4-thiadiazol-5-amine has potential applications in various fields of scientific research such as drug discovery, agriculture, and biotechnology. It is being studied as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and fungal infections. It is also being studied for its potential use as a biocontrol agent in agriculture and as a molecular probe in biotechnology.

Research on N,N-dimethyl-3-(1,2,4-triazol-1-ylmethyl)-1,2,4-thiadiazol-5-amine is still in the early stages, and most of the studies have been conducted in vitro or in animal models. However, the results are promising, and the compound has shown to exhibit significant biological activities. Further studies are required to determine its safety profile and efficacy in humans.

N,N-Dimethyl-3-(1,2,4-triazol-1-ylmethyl)-1,2,4-thiadiazol-5-amine has potential implications in various fields of research and industry. It can be used as a lead compound for drug discovery, as a biocontrol agent in agriculture, and as a molecular probe in biotechnology. Its various biological activities make it an important compound for further research.

Despite the promising results, there are certain limitations associated with N,N-dimethyl-3-(1,2,4-triazol-1-ylmethyl)-1,2,4-thiadiazol-5-amine. One of the major limitations is the lack of in vivo studies in humans, which limits its potential therapeutic applications. Future research should focus on conducting clinical trials to determine its safety and efficacy in humans. Another limitation is the lack of studies on its mechanism of action and pharmacokinetic properties. Future research should focus on determining its mode of action and optimization of its pharmacokinetic properties.

Future research on N,N-dimethyl-3-(1,2,4-triazol-1-ylmethyl)-1,2,4-thiadiazol-5-amine should focus on the following:
1. Conducting clinical trials to determine its safety and efficacy in humans.
2. Determining its mechanism of action and optimization of its pharmacokinetic properties.
3. Investigating its potential applications as a biocontrol agent in agriculture and as a molecular probe in biotechnology.
4. Developing new derivatives of the compound with improved biological activities and safety profiles.
5. Studying its potential use in combination with other drugs for the treatment of various diseases.

XLogP3

0.9

Hydrogen Bond Acceptor Count

6

Exact Mass

210.06876552 g/mol

Monoisotopic Mass

210.06876552 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-26-2023

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